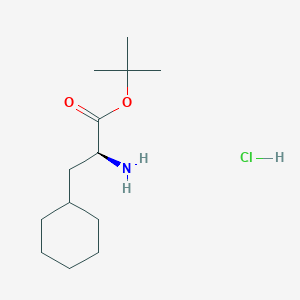

tert-butyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyl ester group, an amino group, and a cyclohexyl group attached to a propanoate backbone. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using a tert-butyl carbamate (Boc) group.

Formation of the Ester: The carboxyl group is esterified using tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a nucleophilic substitution reaction using cyclohexyl bromide or chloride.

Deprotection and Hydrochloride Formation: The Boc group is removed under acidic conditions, and the resulting amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of N-alkylated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Tert-butyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride serves as a building block in the development of pharmaceuticals targeting neurological disorders and infections. Its structural similarity to amino acids allows it to mimic natural substrates in biological systems, making it a candidate for drug design.

- Case Study : Research has demonstrated its potential as an agonist for specific receptors involved in neurological pathways, enhancing therapeutic effects for conditions like depression and anxiety .

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex molecules. Its ability to participate in various chemical reactions makes it a versatile reagent in organic chemistry.

- Example : It has been used to synthesize derivatives that exhibit improved binding affinities for biological targets, which are critical in drug discovery .

This compound is being investigated for its biological activities, including antimicrobial and anticancer properties.

Mecanismo De Acción

The mechanism of action of tert-butyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating signal transduction processes .

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyl (2S)-2-amino-3-phenylpropanoate hydrochloride: Similar structure but with a phenyl group instead of a cyclohexyl group.

tert-Butyl (2S)-2-amino-3-methylpropanoate hydrochloride: Contains a methyl group instead of a cyclohexyl group.

Uniqueness

Tert-butyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds .

Actividad Biológica

Tert-butyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride is an amino acid derivative with a complex structure that has garnered attention in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound serves as a vital building block for synthesizing pharmaceuticals and has potential therapeutic applications due to its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C_{13}H_{23}ClN_{2}O_{2}. It consists of a tert-butyl group, an amino group, and a cyclohexyl moiety attached to a propanoate backbone. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. Its mechanism can be summarized as follows:

- Enzyme Inhibition/Activation : The compound can act as either an inhibitor or an activator of enzymatic reactions. This depends on its binding affinity to the active site of target enzymes, which can alter enzyme conformation or modulate signal transduction pathways.

- Protein-Ligand Binding : It is employed in studies investigating enzyme-substrate interactions and protein-ligand binding dynamics, which are crucial for understanding metabolic pathways and drug design.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antiviral Activity : Studies have shown that compounds structurally related to this derivative can inhibit viral proteases, which are critical for viral replication. For instance, structural modifications have been linked to enhanced inhibitory effects against norovirus proteases .

- Neuropharmacological Effects : The compound's potential as a CNS penetrant has been explored, suggesting applications in treating neurological disorders. Its structural properties allow for interaction with neurotransmitter systems .

Case Studies

- Inhibitory Effects on Norovirus Protease :

- Therapeutic Applications :

Comparative Analysis

The following table summarizes the biological activities and properties of related compounds:

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| This compound | C_{13}H_{23}ClN_{2}O_{2} | Enzyme inhibition; antiviral | Hydrochloride salt enhances solubility |

| Tert-butyl 3-amino-2-cyclohexylpropanoate | C_{13}H_{23}N_{1}O_{2} | Neuropharmacological | Potential CNS penetration |

| Cyclohexylamine | C_{6}H_{13}N | Simple amine; lacks ester functionality | Less complex structure |

Propiedades

IUPAC Name |

tert-butyl (2S)-2-amino-3-cyclohexylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO2.ClH/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10;/h10-11H,4-9,14H2,1-3H3;1H/t11-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXHRGWKDFFXKI-MERQFXBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1CCCCC1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1CCCCC1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.